2-Amino-1H-pyrrole-3-carboxamide
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Overview
Description
2-Amino-1H-pyrrole-3-carboxamide is a heterocyclic organic compound with a pyrrole ring structure
Scientific Research Applications
2-Amino-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
Pyrrole-3-carboxamide derivatives, such as “2-Amino-1H-pyrrole-3-carboxamide”, have been used as EZH2 inhibitors . EZH2 is highly expressed in various malignant tumors, which could silence tumor suppressor genes via trimethylation of H3K27 . Therefore, the mechanism of action of these compounds could be related to their ability to inhibit EZH2 .
Future Directions
The future directions for “2-Amino-1H-pyrrole-3-carboxamide” could involve further evaluation of its potential as a cognition-enhancing agent . It could also be used as a template for designing 5-HT6R inverse agonists . Additionally, more research could be done to explore this skeleton to its maximum potential against several diseases or disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-pyrrole-3-carboxamide typically involves the reaction of pyrrole derivatives with appropriate amines under controlled conditions. One common method involves the cyanoacetylation of amines followed by cyclization and subsequent functional group modifications . Another approach includes the use of hydrazones and subsequent heating to induce cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Comparison with Similar Compounds
- 2-Phenyl-1H-pyrrole-3-carboxamide
- 4-Amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide
Comparison: Compared to similar compounds, 2-Amino-1H-pyrrole-3-carboxamide exhibits unique reactivity and biological activity profiles. Its amino group at the 2-position and carboxamide group at the 3-position confer distinct chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-1H-pyrrole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-3(5(7)9)1-2-8-4/h1-2,8H,6H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTODFWKFORSYAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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